REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:4]=1[O:5][CH:6](O)[CH3:7].S(Cl)([Cl:17])=O>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[C:4]=1[O:5][CH2:6][CH2:7][Cl:17]
|
Name
|
2,6-dimethoxyphenoxyethanol
|
Quantity
|
7.77 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OC(C)O)C(=CC=C1)OC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated on the steam bath for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated in reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with CHCl3
|
Type
|
CUSTOM
|
Details
|
purified with silicagel chromatography (eluent: EtOAc) 1.82 g of objective compound
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(OCCCl)C(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |